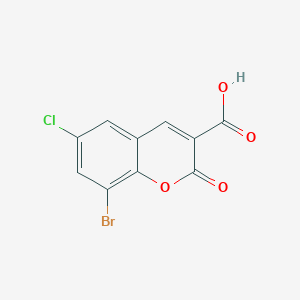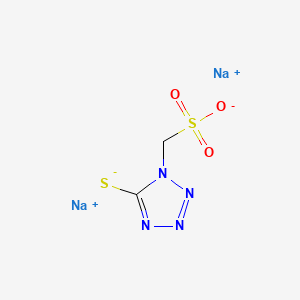![molecular formula C14H9BrClNO3 B1334809 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid CAS No. 827325-60-0](/img/structure/B1334809.png)
2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C14H9BrClNO3 and its molecular weight is 354.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid are cyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
The compound interacts with its targets by inhibiting the activity of COX-1 and COX-2 . This inhibition blocks the synthesis of prostaglandins, leading to a reduction in inflammation .
Biochemical Pathways
The affected pathway is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .
Result of Action
The molecular effect of the compound’s action is the reduction in the synthesis of prostaglandins due to the inhibition of COX-1 and COX-2 . At the cellular level, this leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Biochemische Analyse
Biochemical Properties
2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain . By inhibiting these enzymes, this compound can reduce inflammation and pain, making it a valuable compound in anti-inflammatory research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the prostaglandin synthesis pathway, leading to reduced inflammation in cells . Additionally, this compound can alter gene expression related to inflammatory responses, further highlighting its impact on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in decreased production of inflammatory mediators, thereby reducing inflammation and pain. The compound’s ability to modulate gene expression also plays a role in its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained anti-inflammatory effects, although the extent of these effects may diminish with prolonged use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including liver toxicity, as observed in some studies . Understanding the dosage threshold is crucial for optimizing the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to prostaglandin synthesis. It interacts with enzymes such as cyclooxygenase, which play a key role in the conversion of arachidonic acid to prostaglandins . By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of pro-inflammatory metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be distributed throughout various tissues, where it exerts its anti-inflammatory effects . Its localization and accumulation within specific tissues are critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action within the cell.
Eigenschaften
IUPAC Name |
2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO3/c15-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUSVNRZDILGSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401927 |
Source


|
| Record name | 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827325-60-0 |
Source


|
| Record name | 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)


![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)



![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)


![pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde](/img/structure/B1334753.png)

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)
